REACTION_CXSMILES
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[Li]CCCC.CCCCCC.Br[C:13]1[C:14]([Cl:21])=[N:15][CH:16]=[C:17]([O:19][CH3:20])[CH:18]=1.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C.C1COCC1>>[Cl:21][C:14]1[C:13]([B:22]([OH:27])[OH:23])=[CH:18][C:17]([O:19][CH3:20])=[CH:16][N:15]=1
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Name
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|
Quantity
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1.73 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=C(C1)OC)Cl
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Name
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|
Quantity
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2.1 mL
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Type
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reactant
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Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting deep colored mixture was stirred at the same temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with 1 N NaOH(aq)
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Type
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EXTRACTION
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Details
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extracted with EtOAc(×2)
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Type
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WASH
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Details
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the combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=C(C=C1B(O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.0276 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |